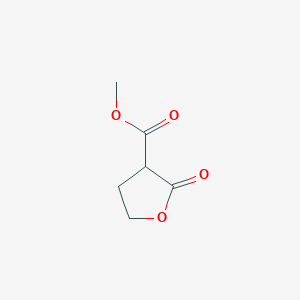

Methyl 2-oxotetrahydrofuran-3-carboxylate

Description

The exact mass of the compound Methyl 2-oxotetrahydrofuran-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 238957. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-oxotetrahydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-oxotetrahydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-oxooxolane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O4/c1-9-5(7)4-2-3-10-6(4)8/h4H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBFOCDFPJBIMBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20311145 | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19406-00-9 | |

| Record name | 19406-00-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2-oxotetrahydrofuran-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20311145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 2-oxotetrahydrofuran-3-carboxylate, a versatile heterocyclic building block with significant potential in synthetic organic chemistry and drug discovery. This document moves beyond a simple recitation of facts to offer practical insights into its synthesis, reactivity, and applications, grounded in established chemical principles.

Core Identification and Physicochemical Properties

Methyl 2-oxotetrahydrofuran-3-carboxylate, a γ-butyrolactone derivative, is a key intermediate in the synthesis of more complex molecular architectures. Its unique structural features, including a lactone ring and a β-keto ester moiety, impart a rich and varied reactivity profile.

CAS Number: [1]

Molecular Formula: C₆H₈O₄[1]

Molecular Weight: 144.13 g/mol

Physicochemical Data

For ease of reference, the key physicochemical properties of Methyl 2-oxotetrahydrofuran-3-carboxylate are summarized in the table below. This data is essential for experimental design, particularly in determining appropriate solvents, reaction temperatures, and purification methods.

| Property | Value | Source |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 266.1 °C at 760 mmHg | |

| Density | 1.265 g/cm³ | |

| Flash Point | 138.5 °C | |

| Refractive Index | 1.459 | |

| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |

Synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate: A Proposed Protocol

While multiple synthetic routes to substituted γ-butyrolactones exist, a common and effective strategy involves the condensation of a malonate ester with an epoxide. The following protocol is a proposed, detailed methodology for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate, based on established chemical principles and analogous reactions.[1]

Reaction Principle

The synthesis proceeds via a base-catalyzed ring-opening of an epoxide by a malonate nucleophile, followed by an intramolecular cyclization to form the lactone ring. The choice of base and solvent is critical to favor the desired reaction pathway and minimize side products.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate.

Step-by-Step Protocol

-

Preparation of the Nucleophile: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

-

Addition of Malonate: Add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension of sodium hydride in THF. Allow the mixture to stir at 0 °C for 30 minutes, during which hydrogen gas will evolve.

-

Epoxide Addition: To the resulting solution of the sodium salt of dimethyl malonate, add glycidyl methyl ether (1.0 equivalent) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 2-oxotetrahydrofuran-3-carboxylate.

Chemical Reactivity and Synthetic Applications

The reactivity of Methyl 2-oxotetrahydrofuran-3-carboxylate is dominated by the interplay between the lactone and the β-keto ester functionalities. This dual reactivity makes it a valuable precursor for a variety of heterocyclic compounds.

Nucleophilic Acyl Substitution

The ester group can undergo nucleophilic acyl substitution with various nucleophiles, such as amines and alcohols, to yield amides and other esters, respectively.[2][3] The reaction is typically catalyzed by either acid or base.

Decarboxylation

As a β-keto ester, Methyl 2-oxotetrahydrofuran-3-carboxylate can undergo decarboxylation upon heating, particularly under acidic or basic conditions, to yield α-methyl-γ-butyrolactone.[4][5] This reaction proceeds through the formation of an enol or enolate intermediate.[5]

Alkylation

The α-carbon, situated between two carbonyl groups, is acidic and can be deprotonated by a suitable base to form a stable enolate. This enolate can then be alkylated with a variety of electrophiles, allowing for the introduction of diverse substituents at the 3-position.

Role in Drug Discovery

This compound has been identified as a synthetic intermediate that can activate the PI3K pathway. The PI3K pathway is a critical signaling pathway in cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. This suggests that derivatives of Methyl 2-oxotetrahydrofuran-3-carboxylate could be explored as potential anticancer agents.

Spectroscopic Characterization

The identity and purity of Methyl 2-oxotetrahydrofuran-3-carboxylate are confirmed through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methoxy group (a singlet around 3.7 ppm), the proton at the 3-position (a triplet), and the two methylene groups of the tetrahydrofuran ring (multiplets).

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the two carbonyl carbons (lactone and ester), the methoxy carbon, and the three carbons of the tetrahydrofuran ring.[6]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit strong absorption bands characteristic of the carbonyl groups. The lactone carbonyl will typically absorb at a higher frequency (around 1770 cm⁻¹) than the ester carbonyl (around 1740 cm⁻¹).[6]

Safety and Handling

Methyl 2-oxotetrahydrofuran-3-carboxylate should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

-

H227: Combustible liquid.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable and versatile building block for organic synthesis. Its rich reactivity, stemming from the presence of both a lactone and a β-keto ester, allows for a wide range of chemical transformations. This guide has provided a detailed overview of its properties, a proposed synthetic protocol, and an exploration of its reactivity and applications, offering a solid foundation for researchers and drug development professionals working with this important chemical intermediate.

References

-

Wikipedia. (2023, December 2). Decarboxylation. Retrieved from [Link]

- Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(10), 1625–1626.

-

Master Organic Chemistry. (2022, May 20). Decarboxylation. Retrieved from [Link]

-

OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. In Organic Chemistry. Retrieved from [Link]

- Al-Masoudi, N. A., & Al-Soud, Y. A. (2007). Reactions of methyl 2-aryl-2H-azirine-3-carboxylates with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1, (1), 196-200.

-

NC State University Libraries. (n.d.). Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. In Student Solutions Manual for Organic Chemistry. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanisms of Catalysis of Nucleophilic Reactions of Carboxylic Acid Derivatives. Chemical Reviews. Retrieved from [Link]

Sources

- 1. wise.fau.edu [wise.fau.edu]

- 2. Chapter 21 – Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Decarboxylation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

Methyl 2-oxotetrahydrofuran-3-carboxylate physical properties

An In-Depth Technical Guide to the Physical Properties of Methyl 2-oxotetrahydrofuran-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate is a heterocyclic compound of significant interest in organic synthesis and medicinal chemistry. As a derivative of γ-butyrolactone, it serves as a versatile building block for the synthesis of more complex molecules, including pharmaceutical intermediates and natural product analogues.[1] A thorough understanding of its physical properties is paramount for its effective use in a research and development setting, influencing everything from reaction setup and purification to storage and safe handling. This guide provides a comprehensive overview of the key physical and chemical characteristics of methyl 2-oxotetrahydrofuran-3-carboxylate, supported by established data and practical insights.

Chemical Identity and Structure

A clear identification of a chemical substance is the foundation of any technical assessment. The following identifiers and structural representations define methyl 2-oxotetrahydrofuran-3-carboxylate.

-

CAS Number: 19406-00-9[2]

-

Molecular Formula: C₆H₈O₄[2]

-

IUPAC Name: methyl 2-oxooxolane-3-carboxylate[2]

-

Synonyms: methyl 2-oxotetrahydro-3-furancarboxylate

-

Molecular Weight: 144.13 g/mol [1]

-

InChI Key: KBFOCDFPJBIMBD-UHFFFAOYSA-N

The structure of methyl 2-oxotetrahydrofuran-3-carboxylate features a five-membered lactone (a cyclic ester) ring, which is a core motif in many biologically active compounds. The methyl carboxylate group at the 3-position provides a key handle for further chemical transformations.

Caption: 2D structure of methyl 2-oxotetrahydrofuran-3-carboxylate.

Physicochemical Properties

The physical properties of a compound dictate its behavior in various experimental conditions. The data presented here has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Physical Form | Colorless to pale yellow liquid | [3] |

| Boiling Point | 266.1 °C at 760 mmHg | [2] |

| Density | 1.265 g/cm³ | [2] |

| Refractive Index (n_D^20) | 1.459 | [2] |

| Flash Point | 138.5 °C | [2] |

| Vapor Pressure | 0.00882 mmHg at 25 °C | [2] |

| Melting Point | Not Applicable | [2] |

Insights into Physicochemical Properties:

-

The high boiling point is indicative of strong intermolecular forces, likely dipole-dipole interactions arising from the two ester functional groups. This property suggests that vacuum distillation would be the preferred method for purification to avoid thermal decomposition at atmospheric pressure.

-

The density being greater than water means that in biphasic systems with water, it will form the lower layer.

-

The refractive index is a useful parameter for quickly assessing the purity of a sample during synthesis or after purification.

-

The solubility of methyl 2-oxotetrahydrofuran-3-carboxylate, while not quantitatively reported, can be inferred from its parent structure, γ-butyrolactone (GBL). GBL is miscible with water and soluble in a wide range of organic solvents, including methanol, ethanol, acetone, and benzene.[4][5] It is expected that methyl 2-oxotetrahydrofuran-3-carboxylate will exhibit similar solubility in polar organic solvents due to the presence of the polar lactone and ester functional groups. Its solubility in non-polar solvents like hexanes is likely to be limited.

Spectroscopic Data (Predicted)

As of the time of this writing, experimental spectroscopic data for methyl 2-oxotetrahydrofuran-3-carboxylate is not widely available in public databases. Therefore, the following data is predicted based on the known chemical structure and typical spectroscopic values for its constituent functional groups.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the protons on the tetrahydrofuran ring and the methyl ester.

| Proton(s) | Predicted Chemical Shift (ppm) | Multiplicity |

| -O-CH ₂- | ~4.2 - 4.5 | Multiplet |

| -CH ₂- | ~2.2 - 2.6 | Multiplet |

| >CH -COOCH₃ | ~3.5 - 3.8 | Triplet or Doublet of Doublets |

| -COOCH ₃ | ~3.7 | Singlet |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the carbons of the tetrahydrofuran ring, and the methyl ester carbon.

| Carbon | Predicted Chemical Shift (ppm) |

| C =O (lactone) | ~175 |

| C =O (ester) | ~170 |

| -O-C H₂- | ~65-70 |

| >C H-COOCH₃ | ~45-50 |

| -C H₂- | ~25-30 |

| -COOC H₃ | ~52 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum is a valuable tool for identifying the key functional groups within the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O stretch (lactone) | ~1770 | Strong |

| C=O stretch (ester) | ~1740 | Strong |

| C-H stretch (alkane) | 2850-3000 | Medium |

| C-O stretch | 1000-1300 | Strong |

The presence of two distinct carbonyl peaks would be a characteristic feature of this molecule's IR spectrum.[6]

Mass Spectrometry (Predicted)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 144. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃, m/z = 31) or the entire methoxycarbonyl group (-COOCH₃, m/z = 59).

Experimental Protocols

Proposed Synthesis

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the reaction vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is prepared.

-

Base and Malonate Addition: Sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil is suspended in anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C. Dimethyl malonate (1.0 equivalent) is added dropwise via the dropping funnel, ensuring the temperature remains below 5 °C. The mixture is stirred at this temperature for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour to ensure complete formation of the enolate.

-

Reaction with Epoxide: The reaction mixture is cooled again to 0 °C. Ethylene oxide (1.2 equivalents), either as a condensed liquid or a solution in THF, is added slowly.

-

Reaction Progression: The reaction is allowed to warm to room temperature and then gently refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified to pH ~2-3 with dilute HCl.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure methyl 2-oxotetrahydrofuran-3-carboxylate.

Causality Behind Experimental Choices:

-

Anhydrous Conditions and Inert Atmosphere: Sodium hydride is a strong base that reacts violently with water. An inert atmosphere prevents the quenching of the base and the reactive enolate intermediate by atmospheric moisture and oxygen.

-

Choice of Base: Sodium hydride is used to deprotonate the dimethyl malonate, forming the nucleophilic enolate. Other bases like sodium ethoxide could also be used, but may lead to transesterification byproducts.

-

Solvent: THF is an ideal solvent as it is aprotic and can solvate the sodium enolate.

-

Temperature Control: The initial deprotonation and the addition of the epoxide are performed at low temperatures to control the exothermic nature of the reactions and minimize side reactions.

-

Acidic Work-up: The final lactonization (ring closure) is often promoted under acidic conditions.

Caption: Proposed workflow for the synthesis of the target molecule.

Safety and Handling

Based on available safety data, methyl 2-oxotetrahydrofuran-3-carboxylate should be handled with appropriate care in a laboratory setting.[3]

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H227: Combustible liquid

-

H315: Causes skin irritation

-

H319: Causes serious eye irritation

-

H335: May cause respiratory irritation

-

-

Precautionary Statements: Standard precautions for handling irritating chemicals should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a dry, cool place, typically at 2-8 °C.[3]

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is a valuable synthetic intermediate with well-defined physical properties that are crucial for its application in research and development. This guide has provided a detailed overview of its chemical identity, physicochemical characteristics, predicted spectroscopic data, a plausible synthetic route, and essential safety information. While experimental spectroscopic data remains a gap in the publicly available literature, the information compiled herein offers a robust foundation for scientists and professionals working with this compound.

References

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1079-1081. [Link]

-

PubChem. (n.d.). Ethyl 2-methyl-4-oxotetrahydrofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 4-hydroxy-2-oxo-2,5-dihydrofuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

BDMAEE. (2023, May 22). gamma-butyrolactone gbl cas96-48-0 gamma-martinolactone. Retrieved from [Link]

-

Solubility of Things. (n.d.). γ-Butyrolactone. Retrieved from [Link]

-

PubChem. (n.d.). Methyl furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-methylfuran-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(hydroxymethyl)furan-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSrc. (n.d.). Methyl 2-oxotetrahydrofuran-3-carboxylate. Retrieved from [Link]

-

NIST. (n.d.). 5-Oxotetrahydrofuran-2-carboxylic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]

-

University of Calgary. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

Sources

- 1. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 | UAA40600 [biosynth.com]

- 2. CAS#:19406-00-9 | Methyl 2-oxotetrahydrofuran-3-carboxylate | Chemsrc [chemsrc.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. bdmaee.net [bdmaee.net]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. uanlch.vscht.cz [uanlch.vscht.cz]

- 7. wise.fau.edu [wise.fau.edu]

A Comprehensive Guide to the IUPAC Nomenclature and Synthesis of Methyl 2-oxotetrahydro-3-furancarboxylate

Introduction: The Imperative of Precision in Chemical Nomenclature

In the fields of chemical research and pharmaceutical development, precision is paramount. The ability to communicate the exact structure of a molecule without ambiguity is fundamental to reproducibility, safety, and intellectual property. The International Union of Pure and Applied Chemistry (IUPAC) has established a universal and systematic methodology for naming chemical compounds, ensuring that a given name corresponds to a single, unique structure.[1][2] This guide provides an in-depth analysis of the IUPAC nomenclature for the compound commonly known as methyl 2-oxotetrahydro-3-furancarboxylate, a key building block in organic synthesis. We will deconstruct its name, apply the systematic rules of nomenclature, and provide practical insights into its synthesis and properties for researchers and drug development professionals.

Deconstructing the Structure: A Multifunctional Heterocycle

The molecule , with the CAS Number 19406-00-9, is a heterocyclic compound featuring multiple functional groups.[3] Understanding its structure is the first step in correctly applying IUPAC rules.

Structure:

-

A five-membered ring containing one oxygen atom (a tetrahydrofuran or oxolane ring).

-

A ketone (or "oxo") group at the second position of the ring.

-

A methyl ester group attached to the third position of the ring.

This combination of an ester, a ketone, and a heterocyclic system requires a systematic approach to naming, governed by a strict hierarchy of rules.

Systematic IUPAC Name Determination: A Step-by-Step Analysis

The process of assigning the correct IUPAC name involves identifying the principal functional group, naming the parent structure, numbering the ring, and then assembling the full name with all substituents.

Step 1: Identifying the Principal Functional Group

When a molecule contains multiple functional groups, IUPAC rules dictate a priority order to determine which group will define the suffix of the name.[2][4][5][6] The remaining groups are treated as substituents and are indicated by prefixes.

For this molecule, the two key functional groups are an ester and a ketone.

| Functional Group | Class | Suffix (as Principal Group) | Prefix (as Substituent) | Priority |

| -COOCH₃ | Ester | -oate or -carboxylate | methoxycarbonyl- | Highest |

| C=O | Ketone | -one | oxo- | Lower |

As shown in the table, the ester functional group has a higher priority than the ketone.[4][7] Therefore, the molecule will be named as an ester, and the ketone will be indicated by the prefix "oxo-".

Step 2: Identifying and Naming the Parent Heterocyclic System

The core of the molecule is a saturated, five-membered ring containing one oxygen atom.

-

Common Name: This ring system is widely known as tetrahydrofuran . The prefix "tetrahydro-" indicates that the parent unsaturated furan ring is fully saturated with hydrogen atoms.

-

Systematic (Hantzsch-Widman) Name: The IUPAC-preferred systematic method for naming heterocyles is the Hantzsch-Widman system.[8][9] For a five-membered, saturated ring ("-olane") containing an oxygen atom ("oxa-"), the systematic name is oxolane .[9]

Both names are acceptable, but "oxolane" is the more formal and systematic parent name. Commercial suppliers often use synonyms reflecting both naming conventions, such as "methyl 2-oxooxolane-3-carboxylate".[10]

Step 3: Numbering the Parent Ring

Numbering in heterocyclic systems begins at the heteroatom, which is assigned position 1.[8][11][12] The numbering then proceeds around the ring in a direction that gives the principal functional group the lowest possible locant (position number).

-

The oxygen atom is assigned position 1 .

-

Numbering clockwise gives the principal functional group (the ester) position 3 and the ketone position 2.

-

Numbering counter-clockwise would give the ester position 4.

Therefore, the correct numbering scheme is clockwise, placing the ketone at C2 and the ester at C3.

Step 4: Assembling the Full IUPAC Name

With all components identified and numbered, the final name is constructed as follows:

-

Ester Alkyl Group: Esters are named by first identifying the alkyl group attached to the oxygen atom.[13][14] In this case, it is a methyl group.

-

Substituent Prefix: The ketone group at position 2 is named using the prefix 2-oxo .[11][15]

-

Parent Name: The systematic parent name of the ring is oxolane .

-

Ester Suffix: When an ester group is attached to a ring, the suffix -carboxylate is used, preceded by its locant.[1] Here, it is 3-carboxylate .

Combining these parts yields the definitive IUPAC name:

Methyl 2-oxooxolane-3-carboxylate

An equally valid, though less systematic, name using the common parent name is:

Methyl 2-oxotetrahydrofuran-3-carboxylate

Visualization of the Nomenclature Logic

The decision-making process for deriving the IUPAC name can be visualized as a logical workflow.

Caption: High-level workflow for the synthesis of the target compound.

Step-by-Step Methodology

Objective: To synthesize Methyl 2-oxooxolane-3-carboxylate from a suitable acyclic diester precursor.

Materials:

-

Dimethyl 2-(carboxymethoxy)acetate (or a similar precursor)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Toluene

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Protocol:

-

Reaction Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of nitrogen to ensure anhydrous conditions.

-

Base Addition: Anhydrous toluene (100 mL) is added to the flask, followed by the cautious addition of sodium hydride (1.1 equivalents). The suspension is stirred under nitrogen.

-

Substrate Addition: The starting diester (1.0 equivalent) is dissolved in a small amount of anhydrous toluene and added dropwise to the stirred NaH suspension at room temperature over 30 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and hydrogen gas evolution.

-

Condensation Reaction: After the addition is complete, the reaction mixture is heated to reflux (approx. 110°C) and maintained for 4-6 hours, or until TLC analysis indicates the consumption of the starting material. The formation of a thick precipitate is typically observed.

-

Quenching and Workup: The flask is cooled in an ice bath, and the reaction is carefully quenched by the slow, dropwise addition of 1M HCl until the mixture is acidic (pH ~2-3). Trustworthiness Note: This step neutralizes the sodium alkoxide intermediate and protonates the enolate to form the desired β-keto ester.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, then with brine.

-

Drying and Concentration: The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude oil is purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 2-oxooxolane-3-carboxylate as a colorless to pale-yellow liquid.

Conclusion

The systematic name methyl 2-oxooxolane-3-carboxylate , derived directly from foundational IUPAC principles, provides an unambiguous descriptor for this valuable synthetic intermediate. Understanding the logic behind functional group priority, heterocyclic nomenclature, and ring numbering is essential for clear communication in a scientific setting. The provided synthesis protocol, based on the reliable Dieckmann condensation, offers a practical and validated method for its preparation, empowering researchers in their pursuit of novel chemical entities.

References

-

Nomenclature of Aldehydes & Ketones. (2023). Chemistry LibreTexts. [Link]

-

Naming Aldehydes and Ketones. (n.d.). OpenOChem Learn. [Link]

-

IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, etc. (n.d.). Aakash Institute. [Link]

-

Functional Groups in Organic Chemistry: Types & Examples. (n.d.). Vedantu. [Link]

-

IUPAC Nomenclature in Heterocyclic Compounds: Hantzsch-Widman Method. (n.d.). University of Delhi. [Link]

-

Esters – Structure, Properties and Naming. (n.d.). eCampusOntario Pressbooks. [Link]

-

Priority order of functional groups in IUPAC nomenclature. (2017). eGPAT. [Link]

-

IUPAC nomenclature of organic chemistry. (n.d.). Wikipedia. [Link]

-

Table of Functional Group Priorities for Nomenclature. (2011). Master Organic Chemistry. [Link]

-

Nomenclature of Esters. (2023). Chemistry LibreTexts. [Link]

-

IUPAC Naming of Organic Compounds with Functional Groups. (2024). Chemistry LibreTexts. [Link]

-

Heterocyclic Components. (n.d.). IUPAC Nomenclature. [Link]

-

Naming Esters - IUPAC Nomenclature. (2016). The Organic Chemistry Tutor. [Link]

-

Silvestri, M. A., et al. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1083-1085. [Link]

-

Esters. (n.d.). University of Calgary. [Link]

-

Aldehydes, Ketones and Carboxylic Acids. (n.d.). NCERT. [Link]

-

Naming Aldehydes and Ketones. (n.d.). eCampusOntario Pressbooks. [Link]

-

Naming the Aldehydes and Ketones. (2015). Chemistry LibreTexts. [Link]

-

Nomenclature of Heterocyclic Compounds. (n.d.). ResearchGate. [Link]

-

Heterocyclic Compounds: Nomenclature and Classification. (n.d.). Pharmaguideline. [Link]

-

Heterocyclic Chemistry. (n.d.). University of Babylon. [Link]

-

Methyl 2-hydroxy-5-oxo-2,5-dihydro-3-furancarboxylate. (n.d.). Chemical Synthesis Database. [Link]

-

Ethyl 2-anilino-5-methyl-4-oxo-4,5-dihydro-3-furancarboxylate. (n.d.). ChemSynthesis. [Link]

-

Methyl 2-methylfuran-3-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

-

Methyl furan-3-carboxylate. (n.d.). PubChem, National Institutes of Health. [Link]

- The synthetic method of 3-aminomethyltetrahydrofuran. (n.d.).

Sources

- 1. IUPAC Nomenclature of Carboxylic Acids, Acid Anhydrides, Esters, Acyl Halides, Amides, Cyanides, Aldehydes, Ketones, Alcohols, Amines, and Ethers in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 2. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 3. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [sigmaaldrich.com]

- 4. Functional Groups in Organic Chemistry: Types & Examples [vedantu.com]

- 5. egpat.com [egpat.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. dspmuranchi.ac.in [dspmuranchi.ac.in]

- 9. researchgate.net [researchgate.net]

- 10. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [chemicalbook.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Naming Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]

- 13. 25.5 Esters – Structure, Properties and Naming – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

Methyl 2-oxotetrahydrofuran-3-carboxylate molecular weight

An In-depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate

Abstract

Methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile heterocyclic compound belonging to the γ-butyrolactone family. Its unique structural framework, featuring both a lactone and a methyl ester functional group, renders it a valuable intermediate in advanced organic synthesis and a molecule of interest in medicinal chemistry. This guide provides a comprehensive technical overview of its physicochemical properties, synthesis, analytical characterization, and applications, with a particular focus on its relevance to researchers and professionals in drug development. We will delve into the mechanistic rationale behind synthetic strategies and analytical protocols, ensuring a deep, practical understanding of this compound.

Introduction: The Significance of a Bifunctional Building Block

The γ-butyrolactone scaffold is a privileged structure in natural products and pharmaceuticals, known for a wide range of biological activities. Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9) emerges as a key synthetic precursor within this class. Its strategic importance lies in the differential reactivity of its ester and lactone moieties, allowing for sequential and site-selective modifications. This property enables chemists to construct complex molecular architectures, making it a cornerstone for synthesizing novel chemical entities. Recent research has highlighted its potential role in modulating critical cellular pathways, such as the PI3K pathway, further elevating its status from a simple building block to a compound of direct interest in drug discovery programs.

Physicochemical and Structural Properties

A precise understanding of a molecule's physical and chemical properties is fundamental to its application in a laboratory setting. These parameters dictate storage conditions, solvent selection, and the design of reaction and purification protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [2][3][4] |

| CAS Number | 19406-00-9 | [1][2][3][5] |

| Appearance | Colorless to Pale-yellow Liquid | [2] |

| Density | 1.265 g/cm³ | [1] |

| Boiling Point | 266.1 °C at 760 mmHg | [1] |

| Flash Point | 138.5 °C | [1] |

| Refractive Index | 1.459 | [1] |

| Storage Conditions | 2-8°C, Sealed in dry conditions | [2][3] |

Synthesis and Mechanistic Insights

The synthesis of γ-butyrolactones like methyl 2-oxotetrahydrofuran-3-carboxylate often involves cyclization reactions. One common and illustrative approach is the intramolecular Dieckmann condensation of a diester, or an intermolecular Michael addition followed by cyclization.

The choice of base and solvent is critical. A non-nucleophilic base like sodium hydride is often employed to deprotonate the α-carbon without risking saponification of the ester groups. The reaction is typically performed in an aprotic solvent like THF or DMSO to ensure the stability of the reactive enolate intermediate. The subsequent acidic workup protonates the enolate and facilitates the final ring closure to the stable lactone.

Below is a generalized workflow for a potential synthesis based on related procedures.

Sources

- 1. CAS#:19406-00-9 | Methyl 2-oxotetrahydrofuran-3-carboxylate | Chemsrc [chemsrc.com]

- 2. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [sigmaaldrich.com]

- 3. 19406-00-9|Methyl 2-oxotetrahydrofuran-3-carboxylate|BLD Pharm [bldpharm.com]

- 4. Methyl 2-oxotetrahydrofuran-3-carboxylate - CAS:19406-00-9 - Sunway Pharm Ltd [3wpharm.com]

- 5. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [chemicalbook.com]

Methyl 2-oxotetrahydrofuran-3-carboxylate structure and stereochemistry

An In-Depth Technical Guide to Methyl 2-oxotetrahydrofuran-3-carboxylate: Structure, Stereochemistry, and Synthetic Strategies

Introduction

Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No. 19406-00-9) is a functionally rich heterocyclic compound of significant interest to the pharmaceutical and fine chemical industries.[1] As a derivative of γ-butyrolactone, it serves as a versatile chiral building block for the synthesis of more complex molecular architectures. Its structure, featuring a lactone, a β-ketoester system, and a critical stereocenter, presents unique chemical properties and synthetic challenges. Notably, this scaffold has been identified as a component in molecules designed to activate the PI3K pathway, indicating its potential in the development of novel therapeutics, particularly in oncology.[2]

This guide provides an in-depth analysis of the structure, stereochemistry, and synthetic considerations for methyl 2-oxotetrahydrofuran-3-carboxylate. It is designed for researchers, chemists, and drug development professionals who require a deep technical understanding of this molecule, moving beyond catalog data to explain the causality behind its chemical behavior and the strategic choices required for its synthesis and analysis.

Part 1: Molecular Structure and Physicochemical Properties

The foundational structure of methyl 2-oxotetrahydrofuran-3-carboxylate is a five-membered saturated lactone ring (a tetrahydrofuran-2-one). A methyl ester group is substituted at the C3 position, which is alpha to the lactone carbonyl and beta to the lactone oxygen. This arrangement classifies the molecule as a β-keto lactone.

Caption: Core structure of methyl 2-oxotetrahydrofuran-3-carboxylate.

This unique combination of functional groups dictates its reactivity, stereochemistry, and analytical behavior. The key physicochemical properties are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 19406-00-9 | [1][2][3] |

| Molecular Formula | C₆H₈O₄ | [1][2] |

| Molecular Weight | 144.13 g/mol | [2] |

| Appearance | Colorless to Pale-Yellow Liquid | [3] |

| SMILES | COC(=O)C1CCOC1=O | [1][2] |

| Storage | Sealed in dry, 2-8°C | [3] |

Part 2: The Critical Role of Stereochemistry

Chirality at the C3 Position

The most crucial structural feature for drug development professionals is the presence of a single stereocenter at the C3 carbon. This carbon atom is bonded to four different substituents: a hydrogen atom, the methyl carboxylate group, the C2 carbonyl carbon, and the C4 methylene carbon. Consequently, the molecule exists as a pair of non-superimposable mirror images, or enantiomers: (R)-methyl 2-oxotetrahydrofuran-3-carboxylate and (S)-methyl 2-oxotetrahydrofuran-3-carboxylate.

Caption: Enantiomers of methyl 2-oxotetrahydrofuran-3-carboxylate.

Expertise & Experience: In a biological context, enantiomers often exhibit profoundly different pharmacology and toxicology. One enantiomer may bind tightly to a target receptor or enzyme, while the other is inactive or binds to an off-target, potentially causing adverse effects. Therefore, the synthesis and analysis of enantiomerically pure forms of this compound are not merely academic exercises; they are prerequisites for meaningful drug development and regulatory approval.

Keto-Enol Tautomerism

The C3 proton is acidic due to its position between two electron-withdrawing carbonyl groups. This acidity allows the molecule to exist in a dynamic equilibrium with its enol tautomer.[4][5] This is a critical concept, as the presence of two distinct, interconverting species in solution can significantly complicate purification and analysis.

Caption: Keto-Enol Tautomerism Equilibrium.

Trustworthiness: The keto-enol equilibrium must be considered during analytical method development. For instance, in reverse-phase HPLC, it is common to observe broad or split peaks for β-keto esters due to the on-column interconversion of tautomers.[6] To obtain sharp, reproducible peaks, the interconversion must be either "frozen" (by using aprotic, non-polar mobile phases) or, more practically, accelerated to a point where only the time-averaged species is observed. This is often achieved by controlling the mobile phase pH (acidic conditions can speed up interconversion) or by increasing the column temperature.[6]

Part 3: Synthetic Approaches

Racemic Synthesis

A common route to racemic β-keto lactones involves a Dieckmann-type condensation or a Michael addition followed by cyclization. For methyl 2-oxotetrahydrofuran-3-carboxylate, a plausible approach involves the reaction of a suitable precursor like methyl 4-chloro-3-oxobutanoate with a source of formaldehyde or a related synthon, followed by cyclization. However, controlling regioselectivity can be a significant challenge in such condensations.[7]

Asymmetric Synthesis: The Key to Enantiopurity

For therapeutic applications, obtaining a single enantiomer is paramount. Asymmetric synthesis is the most efficient strategy to achieve this. A field-proven approach for related chiral lactones is the enantioselective hydrogenation of a prochiral precursor.[8]

Authoritative Grounding: The asymmetric hydrogenation of α-ketoglutaric acid esters using cinchona-modified platinum catalysts to yield chiral alkyl 5-oxotetrahydrofuran-2-carboxylates with high enantiomeric excess (up to 96% ee) provides a strong precedent.[8] A similar strategy could be envisioned for the title compound, starting from a suitable unsaturated precursor.

Conceptual Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: A heterogeneous catalyst, such as 5% Platinum on Alumina (Pt/Al₂O₃), is modified with a chiral agent. Cinchona alkaloids (e.g., cinchonidine or its derivatives) are well-established modifiers for this class of reaction. The alkaloid is adsorbed onto the platinum surface, creating a chiral environment.

-

Reaction Setup: The prochiral precursor (e.g., methyl 2-oxo-2,5-dihydrofuran-3-carboxylate) is dissolved in a suitable solvent (e.g., acetic acid or toluene) in a high-pressure reactor.

-

Hydrogenation: The modified catalyst is added, and the reactor is purged and pressurized with hydrogen gas (H₂). The reaction is stirred at a controlled temperature and pressure until substrate conversion is complete.

-

Work-up and Purification: The catalyst is removed by filtration. The solvent is evaporated, and the crude product is purified by column chromatography to yield the enantiomerically enriched methyl 2-oxotetrahydrofuran-3-carboxylate.

-

Chiral Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC (see Part 5).

Expertise & Experience: The choice of solvent, temperature, pressure, and the specific structure of the cinchona modifier are critical variables that must be optimized. These parameters influence not only the reaction rate but, more importantly, the stereochemical outcome (the ee). The mechanism involves the substrate adsorbing onto the chiral catalyst surface in a specific orientation, leading to the preferential delivery of hydrogen to one face of the double bond.

Part 4: Spectroscopic Characterization

While dedicated, peer-reviewed spectra for methyl 2-oxotetrahydrofuran-3-carboxylate are not widely available in public databases, its structure allows for a confident prediction of its key spectroscopic features. An experienced scientist would acquire NMR, IR, and MS data to confirm the identity and purity of a synthesized batch.

| Technique | Expected Features | Rationale |

| ¹H NMR | ~4.4 ppm (t, 2H): Protons at C5 (-CH₂-O-). Deshielded by the adjacent lactone oxygen. | Proximity to electronegative oxygen. |

| ~3.8 ppm (s, 3H): Methyl ester protons (-OCH₃). | Standard chemical shift for methyl esters. | |

| ~3.6 ppm (t, 1H): Proton at C3 (-CH-CO₂Me). | Alpha to two carbonyls, deshielded. | |

| ~2.5 ppm (m, 2H): Protons at C4 (-CH₂-). | Aliphatic protons adjacent to C3 and C5. | |

| ¹³C NMR | ~172 ppm: Lactone carbonyl carbon (C2). | Typical range for lactone carbonyls. |

| ~168 ppm: Ester carbonyl carbon. | Typical range for ester carbonyls. | |

| ~68 ppm: Methylene carbon adjacent to lactone oxygen (C5). | Deshielded by oxygen. | |

| ~53 ppm: Methyl ester carbon (-OCH₃). | Standard chemical shift. | |

| ~48 ppm: Methine carbon at the stereocenter (C3). | Aliphatic carbon alpha to carbonyls. | |

| ~28 ppm: Methylene carbon at C4. | Standard aliphatic region. | |

| IR Spectroscopy | ~1770 cm⁻¹ (strong): Lactone C=O stretch. | Five-membered rings increase carbonyl frequency due to ring strain. |

| ~1740 cm⁻¹ (strong): Ester C=O stretch. | Characteristic frequency for saturated esters. | |

| ~1100-1300 cm⁻¹ (strong): C-O stretches. | From both the lactone and ester functionalities. | |

| Mass Spectrometry (EI) | m/z 144: Molecular ion (M⁺). | Corresponds to the molecular weight. |

| m/z 113: Loss of -OCH₃ radical. | Common fragmentation of methyl esters. | |

| m/z 85: Loss of -CO₂Me group. | Fragmentation alpha to the lactone oxygen. | |

| m/z 59: Fragment corresponding to [CO₂Me]⁺. | Characteristic ester fragment. |

Part 5: Enantiomeric Separation and Analysis

Trustworthiness: Verifying the enantiomeric purity of the final product is a non-negotiable step in any chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for this analysis.[9]

The separation relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These complexes have different energies, leading to different retention times.

Workflow: Chiral HPLC Method Development

Caption: Workflow for Chiral HPLC Method Development.

Conceptual Protocol: Chiral HPLC Analysis

-

Column Selection: Based on the structure (a cyclic β-keto ester), polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a successful starting point.[10]

-

Mobile Phase Screening:

-

Normal Phase: Start with a mobile phase like 90:10 Heptane:Isopropanol. This mode often provides the best selectivity for this class of compounds.

-

Polar Organic Mode: If normal phase fails, screen mixtures of Acetonitrile and Methanol.

-

-

Detection: Use a UV detector, monitoring at a wavelength where the carbonyl chromophore absorbs (e.g., ~210 nm).

-

Optimization: Once baseline separation is observed, adjust the alcohol percentage in the mobile phase to optimize the resolution (Rs) and retention time. A lower percentage of alcohol typically increases retention and may improve resolution.

-

Quantification: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers (A₁ and A₂) using the formula: ee (%) = |(A₁ - A₂) / (A₁ + A₂)| * 100.

Conclusion

Methyl 2-oxotetrahydrofuran-3-carboxylate is more than a simple chemical intermediate; it is a stereochemically complex building block with significant potential in medicinal chemistry. A thorough understanding of its structure, the implications of its C3 stereocenter, its keto-enol tautomerism, and the strategies for its asymmetric synthesis and chiral analysis is essential for any scientist working with this molecule. The insights and protocols outlined in this guide provide a robust framework for harnessing the full synthetic potential of this valuable compound, ensuring that experimental choices are driven by a sound understanding of its underlying chemical principles.

References

-

Silvestri, M. A., He, C., Khoram, A., & Lepore, S. D. (2006). Synthesis of methyl 2-oxo-5-vinyl-2,5-tetrahydrofuran-3-carboxylate. Tetrahedron Letters, 47(7), 1063-1065. [Link]

-

Wang, Y., et al. (2017). Ir-catalyzed asymmetric hydrogenation of β-keto esters with chiral ferrocenyl P,N,N-ligands. Scientific Reports, 7, 43329. [Link]

-

Park, H., & Kim, K. (2004). Enantioselective Alkylation of β-Keto Esters by Phase-Transfer Catalysis Using Chiral Quaternary Ammonium Salts. The Journal of Organic Chemistry, 69(22), 7549-7553. [Link]

-

Balázsik, K., et al. (2000). Asymmetric synthesis of alkyl 5-oxotetrahydrofuran-2-carboxylates by enantioselective hydrogenation of dialkyl 2-oxoglutarates over cinchona modified Pt/Al2O3 catalysts. Chemical Communications, (7), 555-556. [Link]

-

Szaleniec, M., et al. (2016). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. Journal of Molecular Catalysis B: Enzymatic, 133, S270-S280. [Link]

-

Ryabova, V., et al. (2020). Reversible shifting of a chemical equilibrium by light: the case of keto-enol tautomerism of a β-ketoester. ChemRxiv. [Link]

-

LibreTexts Chemistry. (2023). 22.1: Keto-Enol Tautomerism. [Link]

-

Ashenhurst, J. (2022). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Chromatography Forum. (2010). beta keto esters by HPLC. [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. [Link]

Sources

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. rsc.org [rsc.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. beta keto esters by HPLC - Chromatography Forum [chromforum.org]

- 7. rsc.org [rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. phx.phenomenex.com [phx.phenomenex.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Determining the Solubility of Methyl 2-oxotetrahydrofuran-3-carboxylate in Organic Solvents

Abstract

Methyl 2-oxotetrahydrofuran-3-carboxylate is a versatile synthetic intermediate employed in the synthesis of complex organic molecules and investigated for its biological activity.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification, formulation, and drug development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound. In the absence of extensive publicly available solubility data, this document offers a detailed exposition of the underlying thermodynamic principles governing solubility and presents a robust, step-by-step experimental protocol based on the gold-standard isothermal shake-flask method.[2][3] Furthermore, it details various analytical techniques for solute quantification and provides guidance on data interpretation and presentation.

Introduction: The Significance of Solubility

The solubility of a compound is a critical physicochemical property that dictates its behavior in a liquid phase. For a synthetic intermediate like Methyl 2-oxotetrahydrofuran-3-carboxylate (CAS No: 19406-00-9), knowledge of its solubility profile is essential for:

-

Process Chemistry: Selecting appropriate solvents for chemical reactions to ensure homogeneity and optimal reaction rates.

-

Purification: Developing effective crystallization and chromatographic purification methods.

-

Formulation Studies: In the context of its potential biological applications, understanding its solubility is the first step in designing viable delivery systems.[4]

-

Analytical Method Development: Choosing suitable diluents for analytical techniques such as HPLC and UV-Vis spectroscopy.

This guide addresses the current information gap by providing a practical, field-proven methodology to empower researchers to generate high-quality, reliable solubility data for Methyl 2-oxotetrahydrofuran-3-carboxylate.

Theoretical Framework for Solubility

A solid understanding of the principles governing the dissolution process is crucial for designing meaningful experiments and interpreting the resulting data.

Thermodynamic Principles of Equilibrium Solubility

The equilibrium solubility of a compound is the maximum amount of that substance that can be dissolved in a given amount of solvent at a specific temperature and pressure, where the solid phase is in equilibrium with the solution phase.[5] The process of dissolution involves a change in the overall energy of the system, governed by the principles of thermodynamics.[6]

The change in Gibbs free energy (ΔG) for the dissolution process determines its spontaneity. This is related to the enthalpy (ΔH) and entropy (ΔS) of the solution by the equation:

ΔG = ΔH - TΔS

For dissolution to occur spontaneously, ΔG must be negative. The enthalpy of solution (ΔH) represents the heat absorbed or released during dissolution. Most solid dissolutions are endothermic (ΔH > 0), meaning they absorb heat from the surroundings.[7] According to Le Chatelier's principle, for endothermic processes, increasing the temperature will shift the equilibrium towards dissolution, thereby increasing solubility.[8]

Key Factors Influencing Solubility

The adage "like dissolves like" is a fundamental concept in predicting solubility.[9] This refers to the principle that substances with similar polarities are more likely to be soluble in one another.

-

Polarity: The polarity of both the solute and the solvent is a primary determinant of solubility.[10] Polar solutes dissolve in polar solvents, and non-polar solutes dissolve in non-polar solvents.[11] Methyl 2-oxotetrahydrofuran-3-carboxylate possesses both polar functional groups (a lactone and a methyl ester) and a non-polar hydrocarbon backbone. This structure suggests it will have varying degrees of solubility across a range of organic solvents.

-

Molecular Structure and Functional Groups: The presence of functional groups capable of hydrogen bonding, such as hydroxyl (-OH) or amine (-NH) groups, significantly increases solubility in polar protic solvents. While the target molecule does not have hydrogen bond donors, the oxygen atoms in the ester and lactone groups can act as hydrogen bond acceptors.[11]

-

Molecular Size: Generally, larger molecules are more difficult to solvate, and thus, solubility tends to decrease as molecular size increases, assuming similar functional groups.[10]

Experimental Determination of Thermodynamic Solubility

This section provides a detailed protocol for determining the solubility of Methyl 2-oxotetrahydrofuran-3-carboxylate using the isothermal shake-flask method. This method is widely regarded as the most reliable for obtaining equilibrium solubility data.[2][3]

Recommended Organic Solvents for Profiling

To obtain a comprehensive solubility profile, it is recommended to test a range of solvents with varying polarities. The following table provides a suggested list of solvents categorized by their type.

| Solvent Category | Recommended Solvents |

| Polar Protic | Methanol, Ethanol, Isopropanol |

| Polar Aprotic | Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) |

| Non-Polar | Toluene, Hexane, Dichloromethane |

The Isothermal Shake-Flask Protocol

This protocol is a self-validating system, ensuring that equilibrium is reached and accurately measured.

Step 1: Sample Preparation

-

Add an excess amount of Methyl 2-oxotetrahydrofuran-3-carboxylate to a series of vials, one for each solvent to be tested. An excess is visually confirmed by the presence of undissolved solid at the end of the experiment.

Step 2: Equilibration

-

Add a known volume of the selected organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath (e.g., 25 °C or 37 °C) and agitate for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with periodic checks (e.g., at 24 and 48 hours) to ensure the concentration is no longer changing.[12]

Step 3: Phase Separation

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to allow the excess solid to sediment.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm PTFE or nylon) into a clean vial. This step is critical to remove all undissolved solid particles.

Step 4: Analysis

-

Accurately dilute the filtrate with a suitable solvent (often the same solvent used for dissolution) to a concentration within the working range of the chosen analytical method.

-

Determine the concentration of Methyl 2-oxotetrahydrofuran-3-carboxylate in the diluted filtrate using one of the methods described in Section 4.

Experimental Workflow Diagram

Sources

- 1. chemshuttle.com [chemshuttle.com]

- 2. dissolutiontech.com [dissolutiontech.com]

- 3. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pharmacyjournal.info [pharmacyjournal.info]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Video: Solubility - Concept [jove.com]

- 7. Solubility [chem.fsu.edu]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. lup.lub.lu.se [lup.lub.lu.se]

commercial availability of Methyl 2-oxotetrahydrofuran-3-carboxylate

An In-Depth Technical Guide to the Commercial Availability and Application of Methyl 2-oxotetrahydrofuran-3-carboxylate

Introduction: Identifying a Key Synthetic Building Block

Methyl 2-oxotetrahydrofuran-3-carboxylate, registered under CAS Number 19406-00-9, is a versatile heterocyclic compound.[1] Its structure, featuring a γ-butyrolactone ring functionalized with a methyl ester at the C3 position, makes it a valuable intermediate in the synthesis of more complex organic molecules. This guide provides an in-depth overview of its commercial availability, physicochemical properties, synthesis protocols, and applications, particularly for professionals in research and drug development. The inherent reactivity of the lactone and the ester group allows for a variety of chemical transformations, positioning this molecule as a crucial starting material or intermediate in the synthesis of fine chemicals and pharmacologically active compounds.

Commercial Availability and Procurement

Methyl 2-oxotetrahydrofuran-3-carboxylate is readily available from several specialized chemical suppliers. The typical purity offered is around 95-97%, and it is generally supplied as a colorless to pale-yellow liquid.[1] When procuring this reagent, it is critical to consider not only the purity but also the supplier's quality control documentation, such as Certificates of Analysis (COA) and Safety Data Sheets (SDS).

Below is a comparative table of prominent suppliers. Note that pricing and availability are subject to change and direct inquiry is always recommended for bulk quantities.

| Supplier | Catalog Number (Example) | Purity | Standard Quantities | Storage Conditions |

| Sigma-Aldrich | BL3H1F1C7049[1] | 95%[1] | Inquire | Sealed in dry, 2-8°C[1] |

| ChemShuttle | 100260 | 95% | 1g, 5g, 10g | 2-8°C |

| AChemBlock | N/A | 96%[2] | Inquire | N/A |

| Biosynth | UAA40600[3] | N/A | Inquire | Research Use Only |

| CymitQuimica | N/A | 97%[4] | 100mg to 100g | Lab use only |

| ChemicalBook | 19406-00-9[5] | N/A | Lists multiple suppliers | 2-8°C[5] |

Physicochemical Properties and Safety Data

Understanding the fundamental properties and handling requirements of a chemical is paramount for laboratory safety and experimental success.

| Property | Value | Source |

| CAS Number | 19406-00-9 | [1] |

| Molecular Formula | C₆H₈O₄ | [1] |

| Molecular Weight | 144.13 g/mol | [1] |

| Appearance | Colorless to Pale-yellow Liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage Temperature | 2-8°C, Sealed in dry conditions | [1] |

| SMILES | COC(=O)C1CCOC1=O | |

| InChI Key | KBFOCDFPJBIMBD-UHFFFAOYSA-N | [1] |

Safety Profile: According to supplier safety data, Methyl 2-oxotetrahydrofuran-3-carboxylate is classified with the following hazards:

-

GHS Pictogram: GHS07 (Exclamation mark)[1]

-

Signal Word: Warning[1]

-

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

-

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[1]

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Synthetic Methodologies: A Practical Approach

While commercially available, understanding the synthesis of Methyl 2-oxotetrahydrofuran-3-carboxylate provides valuable context for its reactivity and potential impurities. One established method involves a base-catalyzed cyclization, a variation of the Dieckmann condensation.

The logical flow for this synthesis begins with the selection of simple, commercially available starting materials, followed by a base-mediated reaction to form the core lactone structure.

Caption: Synthetic workflow for Methyl 2-oxotetrahydrofuran-3-carboxylate.

Experimental Protocol: Dieckmann Condensation Approach [6]

This protocol is adapted from established literature procedures for the synthesis of related compounds.

-

Preparation: To a stirred slurry of sodium hydride (e.g., 55 mmol) in a suitable dry ether solvent (e.g., 40 mL) at room temperature, add methyl glycolate (e.g., 50 mmol) dropwise. The choice of a strong, non-nucleophilic base like NaH is critical to efficiently deprotonate the alcohol of methyl glycolate without competing side reactions.

-

Reaction Initiation: Stir the resulting mixture for an extended period (e.g., 14 hours) to ensure complete formation of the sodium salt. The reaction is then concentrated under vacuum to remove the ether.

-

Addition and Cyclization: The solid residue is cooled to 0°C, and a solution of methyl acrylate (e.g., 55 mmol) in a polar aprotic solvent like DMSO (e.g., 20 mL) is added. The mixture is stirred for approximately 15 minutes at 0°C, then allowed to warm to room temperature and stirred for another 45 minutes. This sequence facilitates the Michael addition followed by the intramolecular cyclization.

-

Workup: The reaction mixture is carefully poured into a cold, dilute acid solution (e.g., 5% H₂SO₄) to neutralize the base and protonate the enolate intermediate.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent (e.g., ether). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The resulting crude product is then purified by column chromatography to yield the final product.[6]

Applications in Research and Drug Development

The utility of Methyl 2-oxotetrahydrofuran-3-carboxylate extends beyond its role as a simple chemical intermediate. Its structural motifs are present in various natural products and pharmacologically active molecules.

1. Intermediate for Complex Molecule Synthesis: The compound's bifunctional nature (lactone and ester) allows for selective transformations. The ester can be hydrolyzed, reduced, or converted to an amide, while the lactone ring can be opened or otherwise modified. This makes it a key starting point for creating diverse molecular scaffolds. For instance, it is employed in the synthesis of complex organic molecules where its specific stereochemistry can be leveraged to build chiral centers.

2. Potential in Cancer Research: Emerging research has identified Methyl 2-oxotetrahydrofuran-3-carboxylate as a synthetic compound with potential antiproliferative effects in cancer cell lines.[3] Mechanistically, it has been shown to activate the PI3K (phosphatidylinositol 3-kinase) pathway.[3] The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been suggested to inhibit the production of phosphatidylinositol, a key intermediate in this pathway, ultimately leading to tumor cell apoptosis.[3]

The relationship between the compound and its proposed mechanism of action is illustrated below.

Sources

- 1. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [sigmaaldrich.com]

- 2. Methyl 2-oxotetrahydrofuran-3-carboxylate 96% | CAS: 19406-00-9 | AChemBlock [achemblock.com]

- 3. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 | UAA40600 [biosynth.com]

- 4. Methyl 4-oxotetrahydrofuran-3-carboxylate | CymitQuimica [cymitquimica.com]

- 5. Methyl 2-oxotetrahydrofuran-3-carboxylate | 19406-00-9 [chemicalbook.com]

- 6. 57595-23-0 | Methyl 4-oxotetrahydrofuran-3-carboxylate | Esters | Ambeed.com [ambeed.com]

The Tetrahydrofuran-3-Carboxylate Core: A Privileged Scaffold in Modern Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydrofuran (THF) ring is a ubiquitous structural motif found in a vast array of natural products and synthetic pharmaceuticals.[1][2] When functionalized with a carboxylate group at the 3-position, it becomes the tetrahydrofuran-3-carboxylate core—a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive analysis of the core's key chemical features, delving into its intricate stereochemistry, diverse synthetic routes, predictable reactivity, and strategic application in drug design. By synthesizing fundamental principles with field-proven insights, this document serves as a technical resource for researchers aiming to harness the unique properties of this versatile chemical entity.

The Conformational Landscape: Stereochemistry and Three-Dimensionality

The therapeutic efficacy of a molecule is intrinsically linked to its three-dimensional shape. The tetrahydrofuran-3-carboxylate core, while seemingly simple, possesses a nuanced and constrained conformational profile that makes it a powerful tool for orienting substituents in space.

Pseudorotation in the Tetrahydrofuran Ring

Unlike a rigid cyclobutane or a more flexible cyclohexane, the five-membered THF ring is not planar. It exists in a dynamic equilibrium of non-planar conformations, primarily the "envelope" (C_s symmetry) and "twist" (C_2 symmetry) forms.[3] This process of interconversion, which occurs with a very low energy barrier, is known as pseudorotation. The substituents on the ring dictate the most populated conformation. For instance, γ-valerolactone, a related structure, preferentially adopts an envelope conformation that places the methyl group in a pseudo-equatorial position to minimize steric strain.[4] The carboxylate group at the C3 position similarly influences this equilibrium, a critical factor for predicting how the molecule will interact with a biological target.

Caption: Major synthetic pathways to the tetrahydrofuran-3-carboxylate core.

Experimental Protocol Example: Synthesis from a Lactone Precursor

This protocol outlines a general two-step sequence involving the reduction of a lactone carboxylic acid to a lactone alcohol, followed by reduction to the ether. This method is adapted from established procedures for synthesizing chiral tetrahydrofuran derivatives. [5][6] Step 1: Reduction of Lactone Carboxylic Acid to Lactone Alcohol

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the starting lactone carboxylic acid (1.0 eq).

-

Dissolution: Dissolve the acid in anhydrous tetrahydrofuran (THF), approximately 5-10 mL per gram of starting material.

-

Cooling: Cool the solution to 0-4 °C using an ice-water bath.

-

Reagent Addition: Slowly add borane dimethyl sulfide complex (BH₃·SMe₂, ~1.1-1.2 eq) dropwise via syringe, ensuring the internal temperature does not exceed 10 °C.

-

Reaction: Allow the reaction to stir at 0-4 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC until the starting material is consumed.

-

Quenching: Carefully cool the mixture back to 0 °C and slowly add methanol dropwise to quench the excess borane (caution: hydrogen gas evolution).

-

Workup: Concentrate the mixture under reduced pressure. The residue can then be purified by flash column chromatography on silica gel to yield the pure lactone alcohol.

Step 2: Reduction of Lactone Alcohol to Tetrahydrofuran Alcohol

-

Setup: To a flame-dried flask under nitrogen, add the lactone alcohol (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Reagent Addition: Add triethylsilane (Et₃SiH, ~2.0-3.0 eq) followed by the dropwise addition of boron trifluoride etherate (BF₃·OEt₂, ~2.0-3.0 eq).

-

Reaction: Stir the mixture at -78 °C, allowing it to slowly warm to approximately -40 °C over several hours. Monitor the reaction by TLC.

-

Quenching: Once complete, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate at low temperature.

-

Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product via flash chromatography to obtain the target tetrahydrofuran derivative.

This protocol is a generalized representation. Specific substrate reactivities, concentrations, and reaction times must be optimized.

Reactivity Profile: A Hub for Molecular Diversification

The tetrahydrofuran-3-carboxylate core contains several reactive sites that can be selectively manipulated to build molecular complexity.

Table 1: Key Reactive Sites and Common Transformations

| Site | Functional Group | Common Reactions | Purpose in Drug Development |

| C3-Position | Carboxylate/Ester | Amidation, Esterification, Reduction to Alcohol, Grignard Addition | Introduce hydrogen bond donors/acceptors, modify polarity, attach other fragments. |

| Ring Oxygen | Ether | Lewis Acid Coordination, Ring Opening | Unmasking a linear polyketide-like structure, fundamental scaffold change. [7] |

| α-Carbons (C2, C4) | C-H Bonds | Deprotonation/Alkylation (if activated), Radical Functionalization | Introduce additional substituents, stereocenter creation. |

The carboxylate group is the most versatile handle. It can be readily converted into amides to explore hydrogen bonding interactions or reduced to the corresponding alcohol, which can serve as a precursor for further functionalization. The ether oxygen, while generally stable, can coordinate to Lewis acids, facilitating ring-opening reactions that transform the cyclic scaffold into a highly functionalized acyclic chain, a strategy used in polyketide synthesis. [7]

Role in Medicinal Chemistry and Drug Design

The unique combination of features—a constrained 3D geometry, metabolic stability, and favorable physicochemical properties—makes the THF core a "privileged scaffold" in drug discovery. [2]

A Bioisosteric Replacement

The THF ring can act as a bioisostere for other cyclic structures, such as cyclopentane or even aromatic rings like benzene. Its advantages include:

-

Improved Solubility: The ring oxygen can act as a hydrogen bond acceptor, often improving the aqueous solubility of a compound compared to its carbocyclic analog. [8][9]* Favorable Metabolic Profile: The THF ring is generally more resistant to metabolic oxidation than many aromatic systems.

-

Vectorial Orientation: Unlike a flat phenyl ring, the puckered THF ring presents its substituents in specific three-dimensional vectors, allowing for more precise interactions with a protein's binding pocket.

FDA-Approved Drugs

The value of the THF motif is validated by its presence in numerous FDA-approved drugs across various therapeutic areas. This underscores the scaffold's ability to be incorporated into molecules with desirable drug-like properties. [2] Table 2: Examples of FDA-Approved Drugs Containing a Tetrahydrofuran Moiety

| Drug Name | Therapeutic Area | Role of the THF Moiety |

| Darunavir | Antiviral (HIV) | The bis-THF unit is a key component that fits into the hydrophobic S2/S2' pockets of the HIV protease enzyme, contributing significantly to its high binding affinity. |